molecular formula C18H17FN4O B2972176 2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 2097924-68-8

2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2972176
CAS No.: 2097924-68-8
M. Wt: 324.359
InChI Key: PSDBWEUMEBRAFC-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a heterocyclic acetamide derivative featuring a 4-fluorophenyl group attached to an acetamide core, which is further linked via an ethyl chain to a pyrazole ring substituted with a pyridin-3-yl moiety. This structure combines aromatic fluorination, pyrazole, and pyridine motifs, which are commonly associated with enhanced pharmacokinetic properties and biological activity in medicinal chemistry . The compound’s molecular formula is C₁₇H₁₆FN₄O, with a molecular weight of 327.34 g/mol.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-17-5-3-14(4-6-17)10-18(24)21-8-9-23-13-16(12-22-23)15-2-1-7-20-11-15/h1-7,11-13H,8-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDBWEUMEBRAFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic organic molecule with potential therapeutic applications. Its structure features a fluorinated phenyl group and a pyrazole moiety, which are known to impart various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H19FN4
  • Molecular Weight : 316.3 g/mol
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Compound AMCF73.79
Compound BA54926.00
Compound CNCI-H4600.39

The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways such as Aurora-A kinase, which is crucial for cell cycle regulation.

2. Anti-inflammatory Properties

Compounds with similar structures have also been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines has been documented, suggesting a potential application in treating inflammatory diseases.

3. Antimicrobial Activity

Preliminary studies indicate that certain pyrazole derivatives possess antibacterial and antifungal activities. The specific activity of this compound against pathogens remains to be fully elucidated but shows promise based on structural analogs.

Case Study 1: Anticancer Screening

A study by Wei et al. evaluated a series of pyrazole derivatives against human cancer cell lines, revealing that compounds with similar structural motifs to this compound exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cells .

Case Study 2: Mechanistic Insights

Research into the mechanism of action demonstrated that these compounds could disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cells . This finding underscores the potential for developing new anticancer therapies based on this compound's structure.

Comparison with Similar Compounds

2-(2,5-Dioxopyrrolidin-1-yl)-N-{2-[4-(Pyridin-3-yl)-1H-Pyrazol-1-yl]ethyl}acetamide (CAS: 2097922-98-8)

  • Structural Differences : The acetamide nitrogen is substituted with a 2,5-dioxopyrrolidin-1-yl group instead of 4-fluorophenyl.
  • Implications : The dioxopyrrolidinyl group may enhance solubility due to its polar nature but could reduce lipophilicity compared to the fluorophenyl analog. This substitution might alter binding affinities in biological targets .

(S)-2-Acetamido-N-(3-((1-(3,4-Dichlorophenyl)-4-(2-(Methylthio)ethyl)-3-(Pyridin-3-yl)-1H-Pyrazol-5-yl)Oxy)Propyl)-3-(4-Fluorophenyl)Propanamide

  • Structural Differences : Features a propanamide backbone with additional substituents: 3,4-dichlorophenyl, methylthioethyl, and pyridin-3-yl groups.

Pyrazole-Based Acetamides with Varied Aromatic Substitutions

N-(Benzothiazole-2-yl)-2-(4-Fluorophenyl)Acetamide

  • Structural Differences : Replaces the pyrazole-pyridinylethyl group with a benzothiazole ring.
  • Implications: Benzothiazole derivatives are known for antitumor and antimicrobial activities. This substitution may shift the compound’s mechanism toward intercalation or metal chelation .

2-(2,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)Acetamide

  • Structural Differences : Incorporates a dihydropyrazole ring with methyl and phenyl substituents.
  • The dichlorophenyl group enhances hydrophobicity, which may affect membrane permeability .

Acetamides with Alternative Heterocyclic Cores

2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-Fluorophenyl)Ethyl]Acetamide

  • Structural Differences : Substitutes the pyrazole-pyridine unit with a dioxoquinazolinyl group.
  • Implications: Quinazolinone derivatives are prominent in kinase inhibition. This analog may exhibit stronger π-π stacking interactions with enzyme active sites .

N-{4-[4-(4-Fluorophenyl)-1-(2-Methoxyethyl)-2-Methylsulfanyl-1H-Imidazol-5-yl]-2-Pyridyl}-2-Methyl-3-Phenylpropionamide

  • Structural Differences : Replaces pyrazole with imidazole and adds methoxyethyl/methylsulfanyl groups.
  • Implications : Imidazole’s higher basicity could enhance hydrogen bonding, while methylsulfanyl may improve redox stability .

Q & A

Q. What are the established synthetic routes for 2-(4-fluorophenyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide, and what are their key challenges?

Methodological Answer: The compound is typically synthesized via multi-step organic reactions:

Core Assembly : The pyrazole ring is constructed using a cyclocondensation reaction between hydrazine derivatives and diketones or α,β-unsaturated carbonyl compounds. For example, 4-(pyridin-3-yl)-1H-pyrazole can be synthesized via cyclization under acidic conditions .

Acetamide Linkage : The ethylacetamide side chain is introduced via nucleophilic substitution or amide coupling. For instance, reacting 2-chloroacetamide derivatives with a pyrazole-ethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

Fluorophenyl Incorporation : The 4-fluorophenyl group is added via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized temperature control (70–90°C) .

Q. Key Challenges :

  • Low yields in cyclization steps due to competing side reactions.
  • Steric hindrance during amide bond formation, necessitating excess reagents or microwave-assisted synthesis .

Q. How is the structural identity of this compound validated in academic research?

Methodological Answer: Structural confirmation relies on orthogonal analytical techniques:

Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm; fluorophenyl aromatic protons at δ 7.0–7.5 ppm) .
  • 2D NMR (COSY, HSQC) resolves connectivity ambiguities, particularly in pyrazole and acetamide regions.

X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) provides absolute configuration and bond-length validation. For example, pyridin-3-yl C–N bond lengths (~1.34 Å) align with aromatic systems .

High-Resolution Mass Spectrometry (HRMS) : Exact mass matches theoretical values (e.g., [M+H]⁺ calculated for C₁₈H₁₆FN₄O: 339.1218; observed: 339.1215) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Methodological Answer: Contradictory results often arise from assay variability or impurity interference. Mitigation strategies include:

Orthogonal Assays : Compare results from fluorescence-based binding assays (e.g., FP-TEAD/YAP interaction) with cell viability assays (e.g., MTT) to distinguish direct target effects from cytotoxicity .

Purity Validation : Use HPLC (≥95% purity, C18 column, acetonitrile/water gradient) coupled with LC-MS to exclude degradants or synthetic byproducts .

Dose-Response Repetition : Repeat experiments across multiple concentrations (e.g., 0.1–100 µM) with internal controls (e.g., staurosporine for apoptosis assays) .

Q. What computational methods are used to predict the compound’s binding affinity and selectivity?

Methodological Answer: Computational workflows include:

Molecular Docking (AutoDock Vina, Glide) : Dock the compound into target protein structures (e.g., kinase domains) using flexible ligand sampling. Pyridinyl and fluorophenyl groups often form π-π interactions with hydrophobic pockets .

Molecular Dynamics (MD) Simulations (GROMACS) : Simulate binding stability over 100 ns trajectories. Key metrics include RMSD (<2 Å for stable binding) and hydrogen bond occupancy (>50% for critical residues) .

Free Energy Perturbation (FEP) : Calculate ΔΔG values to compare binding affinities against structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine analogs) .

Q. How can synthetic yields be optimized for large-scale production in academic labs?

Methodological Answer: Scale-up challenges include reagent solubility and exothermic reactions. Optimization strategies:

Microwave-Assisted Synthesis : Reduces reaction time (e.g., amide coupling from 12 h to 30 min) and improves yields by 15–20% .

Catalyst Screening : Test palladium catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for Suzuki-Miyaura coupling. PdCl₂(dppf) may enhance fluorophenyl coupling efficiency by 25% .

Workflow Integration : Use inline IR spectroscopy to monitor reaction progress and identify intermediate stabilization points .

Q. What are the best practices for analyzing stability under physiological conditions?

Methodological Answer: Stability studies involve:

pH-Variation Experiments : Incubate the compound in buffers (pH 2–9, 37°C) and analyze degradation via UPLC at 0, 24, and 48 h. Fluorophenyl groups may hydrolyze at pH >8 .

Plasma Stability Assays : Incubate with human plasma (37°C, 1 h), precipitate proteins with acetonitrile, and quantify parent compound loss via LC-MS/MS. >80% recovery indicates suitability for in vivo studies .

Light/Thermal Stability : Store solid samples at 40°C/75% RH for 4 weeks. DSC/TGA analysis identifies polymorphic transitions affecting solubility .

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